1,3-Dioxan-5-amine, 2,2,5-trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

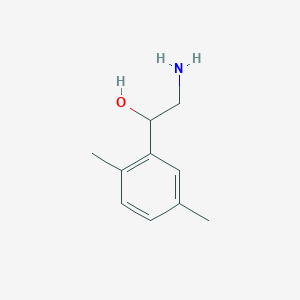

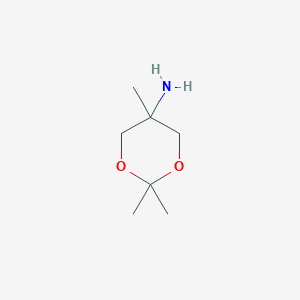

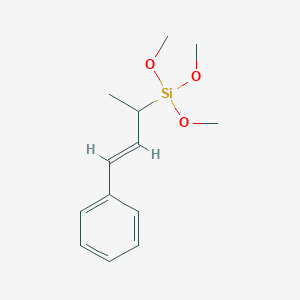

“1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is a chemical compound with the CAS Number: 17144-52-4 . It has a molecular weight of 145.2 and its IUPAC name is 2,2,5-trimethyl-1,3-dioxan-5-ylamine . The compound is typically stored at 4°C and is in liquid form .

Synthesis Analysis

1,3-Dioxanes and 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Molecular Structure Analysis

The InChI code for “1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is 1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3 . The InChI key is HGTTYFKDCTYIIZ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is a liquid at room temperature .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of dendrimers , which are highly branched, monodisperse, polymeric structures. These structures exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs .

Mode of Action

It’s known that the compound plays a crucial role in the synthesis of dendrimers . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of dendrimers , which can interact with various biochemical pathways depending on their structure and functional groups.

Pharmacokinetics

It’s known that the compound is used in the synthesis of dendrimers , which can have diverse pharmacokinetic properties depending on their structure and functional groups.

Result of Action

It’s known that the compound is used in the synthesis of dendrimers , which can interact with various molecular and cellular targets depending on their structure and functional groups.

Action Environment

It’s known that the compound is used in the synthesis of dendrimers , which can be influenced by various environmental factors depending on their structure and functional groups.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,3-Dioxan-5-amine, 2,2,5-trimethyl- has several advantages for lab experiments, including its long duration of action and potent psychedelic effects. However, its potency and long duration of action also pose a risk for adverse effects and require careful dosing and monitoring. Additionally, the synthesis of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- requires specialized equipment and expertise, making it challenging for researchers without access to these resources.

Direcciones Futuras

There are several future directions for 1,3-Dioxan-5-amine, 2,2,5-trimethyl- research, including studying its potential therapeutic applications and investigating its effects on brain function and connectivity. 1,3-Dioxan-5-amine, 2,2,5-trimethyl- has been found to have a high affinity for the dopamine transporter, which may make it a promising candidate for treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, studying the effects of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- on brain function and connectivity may provide insights into the neural basis of consciousness and altered states of consciousness.

In conclusion, 1,3-Dioxan-5-amine, 2,2,5-trimethyl- is a synthetic psychedelic compound that has gained popularity among researchers due to its unique properties. It has been used in various scientific research applications, including studying the mechanism of action, biochemical and physiological effects, and future directions. 1,3-Dioxan-5-amine, 2,2,5-trimethyl- has several advantages for lab experiments, including its long duration of action and potent psychedelic effects. However, its potency and long duration of action also pose a risk for adverse effects and require careful dosing and monitoring. The future directions for 1,3-Dioxan-5-amine, 2,2,5-trimethyl- research include studying its potential therapeutic applications and investigating its effects on brain function and connectivity.

Métodos De Síntesis

1,3-Dioxan-5-amine, 2,2,5-trimethyl- is synthesized by reacting 2,5-dimethoxyphenylacetone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then demethylated using hydrobromic acid to produce 1,3-Dioxan-5-amine, 2,2,5-trimethyl-.

Aplicaciones Científicas De Investigación

1,3-Dioxan-5-amine, 2,2,5-trimethyl- has been used in various scientific research applications, including studying the mechanism of action, biochemical and physiological effects, and future directions. One study found that 1,3-Dioxan-5-amine, 2,2,5-trimethyl- acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. 1,3-Dioxan-5-amine, 2,2,5-trimethyl- has also been found to have a high affinity for the dopamine transporter, which may contribute to its stimulant effects.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . The precautionary statements associated with this compound include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propiedades

IUPAC Name |

2,2,5-trimethyl-1,3-dioxan-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTTYFKDCTYIIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443314 |

Source

|

| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17144-52-4 |

Source

|

| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)